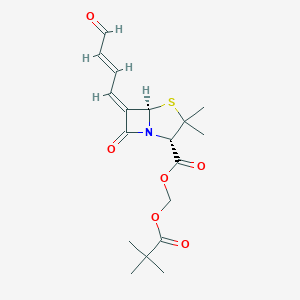

Methylene-6-(3-formylallylidene)penicillanate pivalate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Methylene-6-(3-formylallylidene)penicillanate pivalate, also known as MFP, is a synthetic antibiotic compound that has been extensively studied for its potential use in treating various bacterial infections. MFP belongs to the class of β-lactam antibiotics, which are characterized by the presence of a β-lactam ring in their molecular structure.

Mécanisme D'action

Methylene-6-(3-formylallylidene)penicillanate pivalate works by inhibiting the bacterial cell wall synthesis, which is essential for the survival of bacteria. Methylene-6-(3-formylallylidene)penicillanate pivalate binds to the penicillin-binding proteins (PBPs) on the bacterial cell wall, which inhibits the transpeptidation reaction, leading to the inhibition of cell wall synthesis and ultimately, bacterial cell death.

Effets Biochimiques Et Physiologiques

Methylene-6-(3-formylallylidene)penicillanate pivalate has been shown to have low toxicity and is well-tolerated in animal studies. Methylene-6-(3-formylallylidene)penicillanate pivalate has been shown to be rapidly absorbed and distributed in the body, with a half-life of approximately 1 hour. Methylene-6-(3-formylallylidene)penicillanate pivalate is primarily excreted through the kidneys.

Avantages Et Limitations Des Expériences En Laboratoire

Methylene-6-(3-formylallylidene)penicillanate pivalate has several advantages for lab experiments, including its broad-spectrum activity against various bacterial strains, low toxicity, and ease of synthesis. However, Methylene-6-(3-formylallylidene)penicillanate pivalate has some limitations, including its instability in acidic conditions and its susceptibility to degradation by β-lactamases.

Orientations Futures

There are several future directions for research on Methylene-6-(3-formylallylidene)penicillanate pivalate, including the development of more stable analogs of Methylene-6-(3-formylallylidene)penicillanate pivalate that are resistant to degradation by β-lactamases, the evaluation of the efficacy of Methylene-6-(3-formylallylidene)penicillanate pivalate in animal models of bacterial infections, and the investigation of the potential use of Methylene-6-(3-formylallylidene)penicillanate pivalate in combination with other antibiotics to enhance its antibacterial activity.

Conclusion:

In conclusion, Methylene-6-(3-formylallylidene)penicillanate pivalate is a synthetic antibiotic compound that has shown promise for its potential use in treating various bacterial infections. Methylene-6-(3-formylallylidene)penicillanate pivalate has a broad-spectrum activity against various bacterial strains, low toxicity, and ease of synthesis. Further research is needed to fully understand the potential of Methylene-6-(3-formylallylidene)penicillanate pivalate as an antibacterial agent and to develop more stable analogs that are resistant to degradation by β-lactamases.

Méthodes De Synthèse

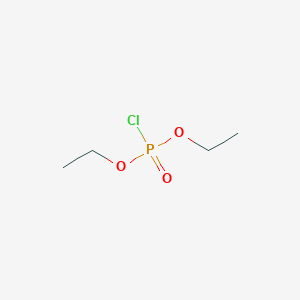

Methylene-6-(3-formylallylidene)penicillanate pivalate is synthesized by the reaction between 6-aminopenicillanic acid and 3-formylallyl chloride in the presence of a base catalyst, followed by the addition of methylene pivaloyl chloride. The resulting compound is then purified using various chromatographic techniques to obtain pure Methylene-6-(3-formylallylidene)penicillanate pivalate.

Applications De Recherche Scientifique

Methylene-6-(3-formylallylidene)penicillanate pivalate has been extensively studied for its potential use in treating various bacterial infections, including those caused by multidrug-resistant bacteria. Methylene-6-(3-formylallylidene)penicillanate pivalate has been shown to be effective against a wide range of gram-positive and gram-negative bacteria, including Staphylococcus aureus, Streptococcus pneumoniae, Escherichia coli, and Pseudomonas aeruginosa.

Propriétés

Numéro CAS |

142449-95-4 |

|---|---|

Nom du produit |

Methylene-6-(3-formylallylidene)penicillanate pivalate |

Formule moléculaire |

C18H23NO6S |

Poids moléculaire |

381.4 g/mol |

Nom IUPAC |

2,2-dimethylpropanoyloxymethyl (2S,5R,6Z)-3,3-dimethyl-7-oxo-6-[(E)-4-oxobut-2-enylidene]-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate |

InChI |

InChI=1S/C18H23NO6S/c1-17(2,3)16(23)25-10-24-15(22)12-18(4,5)26-14-11(8-6-7-9-20)13(21)19(12)14/h6-9,12,14H,10H2,1-5H3/b7-6+,11-8-/t12-,14+/m0/s1 |

Clé InChI |

GCENSIWSRGSXJV-NNIBJMICSA-N |

SMILES isomérique |

CC1([C@@H](N2[C@H](S1)/C(=C\C=C\C=O)/C2=O)C(=O)OCOC(=O)C(C)(C)C)C |

SMILES |

CC1(C(N2C(S1)C(=CC=CC=O)C2=O)C(=O)OCOC(=O)C(C)(C)C)C |

SMILES canonique |

CC1(C(N2C(S1)C(=CC=CC=O)C2=O)C(=O)OCOC(=O)C(C)(C)C)C |

Synonymes |

methylene-6-(3-formylallylidene)penicillanate pivalate MFAPP |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[(1-Methylpiperidin-2-yl)methyl]-1H-indole](/img/structure/B140170.png)

![7,8-Dihydro-5H-pyrano[4,3-B]pyridin-3-amine](/img/structure/B140172.png)

![3-(3-Bromobenzyl)-1-Tert-Butyl-1h-Pyrazolo[3,4-D]pyrimidin-4-Amine](/img/structure/B140186.png)

![(E)-N-[2-(2-cyclohexylethylsulfanyl)ethyl]dec-2-enamide](/img/structure/B140192.png)

![(1S,2R,4S,5R)-3-Oxa-6-azatricyclo[3.2.1.02,4]octan-7-one](/img/structure/B140200.png)